molecular formula C19H26Cl2N4O B038688 Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine CAS No. 115767-94-7

Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine

Cat. No. B038688
M. Wt: 397.3 g/mol
InChI Key: LAROMNHHFPRNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MBP and is a heterocyclic compound that consists of a benzene ring and a pyridazine ring. MBP is a potent inhibitor of protein kinase, which plays a crucial role in various cellular processes.

Mechanism Of Action

MBP is a potent inhibitor of protein kinase, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. MBP binds to the ATP-binding site of protein kinase, preventing its activity and inhibiting the downstream signaling pathways. This inhibition of protein kinase activity leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

MBP has been shown to have several biochemical and physiological effects, including the inhibition of protein kinase activity, the induction of apoptosis in cancer cells, the reduction of inflammation, and the potential neuroprotective effects. MBP has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages And Limitations For Lab Experiments

MBP has several advantages for lab experiments, including its potent inhibitory activity against protein kinase, its low toxicity, and its good pharmacokinetic properties. However, the synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry. In addition, the high cost of synthesis and the limited availability of MBP may limit its use in some lab experiments.

Future Directions

There are several future directions for the study of MBP, including the development of more efficient and cost-effective synthesis methods, the identification of novel targets for MBP, and the evaluation of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the potential neuroprotective effects of MBP and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, MBP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry. MBP has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. MBP inhibits the activity of protein kinase, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. MBP has several advantages for lab experiments, including its potent inhibitory activity against protein kinase, its low toxicity, and its good pharmacokinetic properties. However, the high cost of synthesis and the limited availability of MBP may limit its use in some lab experiments. There are several future directions for the study of MBP, including the development of more efficient and cost-effective synthesis methods, the identification of novel targets for MBP, and the evaluation of its potential applications in other fields.

Synthesis Methods

The synthesis of MBP involves several steps, including the reaction of 3,4-diaminobenzonitrile with ethyl acrylate to form a diester intermediate. This intermediate is then reacted with morpholine and 2-chloroethylamine to form MBP. The synthesis of MBP is a complex process that requires expertise and experience in synthetic chemistry.

Scientific Research Applications

MBP has been extensively studied for its potential applications in various fields, including cancer therapy, neurodegenerative diseases, and inflammation. MBP has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinase, which is essential for cancer cell proliferation. In addition, MBP has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. MBP has also been studied for its potential neuroprotective effects, as it can cross the blood-brain barrier and inhibit the activity of protein kinase, which is involved in the development of neurodegenerative diseases.

properties

CAS RN

115767-94-7

Product Name

Morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine

Molecular Formula

C19H26Cl2N4O

Molecular Weight

397.3 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride

InChI

InChI=1S/C19H24N4O.2ClH/c1-2-7-17-15(4-1)5-3-6-16-14-18(21-22-19(16)17)20-8-9-23-10-12-24-13-11-23;;/h1-2,4,7,14H,3,5-6,8-13H2,(H,20,21);2*1H

InChI Key

LAROMNHHFPRNET-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl

Canonical SMILES

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl

Other CAS RN

115767-94-7

synonyms

morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine
SR 95639A
SR-95639A

Origin of Product

United States

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